molecular formula C11H13N B13609995 3-(4-Ethylphenyl)propanenitrile

3-(4-Ethylphenyl)propanenitrile

Cat. No.: B13609995
M. Wt: 159.23 g/mol
InChI Key: ZMRLGPDUXYKFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Ethylphenyl)propanenitrile can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the nitrile group.

    Grignard Reaction: Another method involves the reaction of 4-ethylbenzyl bromide with magnesium in dry ether to form the corresponding Grignard reagent. This reagent is then reacted with acrylonitrile to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to form imine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-(4-Ethylphenyl)propanoic acid.

    Reduction: 3-(4-Ethylphenyl)propanamine.

    Substitution: Various imine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylphenyl)propanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)propanenitrile involves its interaction with various molecular targets and pathways:

    Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can then interact with biological targets.

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-(4-Ethylphenyl)propanenitrile can be compared with other similar compounds such as:

    3-(4-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom instead of an ethyl group.

    3-(4-Nitrophenyl)propanenitrile: Contains a nitro group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(4-ethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4H2,1H3

InChI Key

ZMRLGPDUXYKFNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.